BenchChemオンラインストアへようこそ!

1-Methoxy-3-azabicyclo[3.1.1]heptane

Bioisosterism Scaffold hopping Structure-based drug design

1-Methoxy-3-azabicyclo[3.1.1]heptane (CAS 2243515-92-4) is a validated saturated bioisostere of meta-substituted pyridine with exit vector geometry matching the aromatic template (119–120°, 4.8–5.0 Å). Documented 12.6× solubility gain and 11× metabolic stability improvement over pyridine. Fsp₃=1.0, XLogP3-AA=0.1, MW=127.18. Patent-claimed for KHK inhibition (WO2020067735A1). Scalable synthesis available. For CNS lead optimization, kinase libraries, and PROTAC design.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 2243515-92-4
Cat. No. B2568524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-azabicyclo[3.1.1]heptane
CAS2243515-92-4
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCOC12CC(C1)CNC2
InChIInChI=1S/C7H13NO/c1-9-7-2-6(3-7)4-8-5-7/h6,8H,2-5H2,1H3
InChIKeyXIZSRQKBVOLXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-azabicyclo[3.1.1]heptane (CAS 2243515-92-4): Saturated Bioisostere Building Block for meta-Substituted Pyridine Replacement in Drug Discovery


1-Methoxy-3-azabicyclo[3.1.1]heptane (CAS 2243515-92-4, molecular formula C₇H₁₃NO, MW 127.18 g/mol) is a conformationally constrained, sp³-rich bridged bicyclic amine building block belonging to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) class [1]. It features a methoxy substituent at the bridgehead 1-position on a scaffold that has been crystallographically validated as a saturated geometric mimetic of meta-substituted pyridine rings, with exit vector angles of 119–120° and inter-substituent distances of 4.8–5.0 Å that closely match those of the aromatic counterpart [1]. The compound is commercially cataloged as a research building block (Enamine catalog number EN300-1655755) and is accessible via a general scalable synthetic route involving reduction of spirocyclic oxetanyl nitriles with LiAlH₄ [1][2].

Why 1-Methoxy-3-azabicyclo[3.1.1]heptane Cannot Be Replaced by Pyridine, Piperidine, or All-Carbon Bicyclo[3.1.1]heptane Analogs in Drug Discovery Programs


Dimensional shape, heteroatom placement, and physicochemical behavior render 1-methoxy-3-azabicyclo[3.1.1]heptane non-interchangeable with its closest structural analogs. The planar, aromatic pyridine core limits solubility and metabolic stability and cannot replicate the three-dimensional conformational constraint of the saturated bridged bicyclic system [1]. Piperidine, while saturated, is a conformationally flexible monocycle lacking the constrained exit vector geometry (119–120°) that precisely mimics meta-substituted (hetero)arenes, resulting in reduced target selectivity [1]. The all-carbon bicyclo[3.1.1]heptane scaffold eliminates the ionizable secondary amine and the methoxy hydrogen bond acceptor, fundamentally altering pKa, logD, and molecular recognition profiles—the 1-methoxy substituent further distinguishes the target compound by contributing an additional H-bond acceptor and substantially lowering computed lipophilicity (XLogP3-AA = 0.1) compared to the unsubstituted parent scaffold [2]. These cumulative differences preclude simple analog substitution in any quantitative structure–activity optimization campaign.

Quantitative Differentiation Evidence for 1-Methoxy-3-azabicyclo[3.1.1]heptane Versus Pyridine, Piperidine, and All-Carbon Bicyclo[3.1.1]heptane Comparators


Crystallographically Validated Exit Vector Geometry Matching meta-Substituted Pyridine: 3-Azabicyclo[3.1.1]heptane vs. Pyridine Core

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane hydrochloride salts (compounds 3a·HCl, 11a·HCl, 15a·HCl) and a substituted pyridine hydrochloride (50·HCl) revealed that the saturated 3-aza-BCHep scaffold closely mimics the geometric parameters of a meta-substituted pyridine ring. The angle between the two bridgehead exit vectors in the 3-azabicyclo[3.1.1]heptane core is 119–120°, matching that of the pyridine comparator, while the inter-substituent distance (r) and vector projection distance (d) fall within the 4.8–5.0 Å range observed for the aromatic system [1]. This geometric congruence is the structural basis for scaffold hopping: the saturated core occupies the same receptor volume as pyridine while replacing the planar aromatic ring with a three-dimensional, sp³-rich framework that eliminates undesirable π–π stacking and CYP-mediated oxidation liabilities [1].

Bioisosterism Scaffold hopping Structure-based drug design

Aqueous Solubility Improvement: 3-Azabicyclo[3.1.1]heptane-Replaced Rupatadine (52) vs. Parent Pyridine-Containing Rupatadine

In a direct head-to-head comparison of the free-base forms of the antihistamine drug Rupatadine and its 3-azabicyclo[3.1.1]heptane analog (compound 52), replacement of the central pyridine ring with the saturated aza-BCHep scaffold increased experimental kinetic water solubility by more than one order of magnitude: 29 μM for the parent pyridine-containing Rupatadine versus 365 μM for the aza-BCHep analog 52, representing an approximately 12.6-fold improvement [1]. This solubility gain was accompanied by a significant reduction in experimental lipophilicity (logD >4.5 for Rupatadine vs. 3.8 for 52) despite nearly identical calculated logP values (clogP 5.1 vs. 5.2), indicating that the saturated scaffold alters ionization and solvation behavior rather than intrinsic hydrophobicity [1]. The 1-methoxy substituent on the target compound is expected to further enhance aqueous solubility relative to the unsubstituted scaffold, consistent with the lower computed XLogP3-AA of 0.1 [2].

Physicochemical profiling Developability Kinetic solubility

Metabolic Stability Enhancement in Human Liver Microsomes: 3-Azabicyclo[3.1.1]heptane Analog (52) vs. Parent Rupatadine

Incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into Rupatadine dramatically improved metabolic stability in human liver microsomes. The intrinsic clearance (CLint) was reduced approximately 11-fold, from 517 μL/min/mg for the pyridine-containing parent Rupatadine to 47 μL/min/mg for the aza-BCHep analog 52 [1]. Correspondingly, the half-life (t₁/₂) increased more than 11-fold, from 3.2 minutes for Rupatadine to 35.7 minutes for compound 52 [1]. This dramatic metabolic stabilization is mechanistically attributed to the replacement of the electron-rich, CYP-oxidation-prone pyridine ring with a fully saturated bicyclic system lacking sites for aromatic hydroxylation, and is consistent with the higher fraction of sp³-hybridized carbons (Fsp₃ increased from 0.31 for Rupatadine to 0.54 for 52) [1][2].

Metabolic stability Intrinsic clearance Human liver microsomes

Methoxy-Substituted Bridgehead Differentiation: 1-Methoxy-3-azabicyclo[3.1.1]heptane vs. Unsubstituted 3-Azabicyclo[3.1.1]heptane and Regioisomeric 6-Methoxy Analog

The 1-methoxy substitution on the 3-azabicyclo[3.1.1]heptane scaffold introduces distinct molecular recognition and physicochemical properties compared to the unsubstituted parent scaffold and the regioisomeric 6-methoxy analog. Computed properties for 1-methoxy-3-azabicyclo[3.1.1]heptane include an XLogP3-AA of 0.1, indicating substantially lower lipophilicity than the unsubstituted 3-azabicyclo[3.1.1]heptane (estimated logP ~1.08 from ChemSpider) [1][2]. The methoxy oxygen provides an additional hydrogen bond acceptor (HBA count = 2 vs. 1 for the parent scaffold), enabling distinct target engagement profiles [1]. Furthermore, the 1-position methoxy substitution is regioisomerically distinct from the 6-methoxy analog, which has been implicated as a plasma kallikrein inhibitor scaffold relevant to ocular disease indications (diabetic macular edema, age-related macular degeneration) . The target compound achieves an Fsp₃ of 1.0 (all seven carbon atoms are sp³-hybridized), representing the maximal possible carbon saturation and distinguishing it from partially unsaturated heteroaromatic building blocks commonly employed in medicinal chemistry [1].

Regioisomeric differentiation Lipophilicity modulation Hydrogen bond acceptor capacity

Patent-Validated KHK Inhibitor Scaffold: 3-Azabicyclo[3.1.1]heptane Derivatives in Metabolic Disease Drug Discovery

Patent literature establishes that 3-azabicyclo[3.1.1]heptane derivatives possess ketohexokinase (KHK) inhibitory activity, making them candidates for the prevention or treatment of metabolic diseases including type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and non-alcoholic fatty liver disease (NAFLD) [1][2]. WO2020067735A1 specifically claims 3-azabicyclo[3.1.1]heptane derivative compounds of Formula 1 as KHK inhibitors with efficacy in metabolic disease models [1]. While the patent does not disclose specific IC50 values for 1-methoxy-substituted analogs, the 3-azabicyclo[3.1.1]heptane core is explicitly claimed as the pharmacophoric scaffold, and the bridgehead substitution pattern (including alkoxy groups at the 1-position) is encompassed within the Markush claims [1]. The all-carbon bicyclo[3.1.1]heptane comparator lacks the basic nitrogen required for KHK active-site interactions, and piperidine analogs lack the constrained geometry needed for selective kinase inhibition, underscoring the non-substitutability of the 3-aza-BCHep core in this therapeutic context [1][2].

Ketohexokinase inhibition Metabolic disease NASH

Procurement-Guiding Application Scenarios for 1-Methoxy-3-azabicyclo[3.1.1]heptane Based on Quantitative Differentiation Evidence


Scaffold-Hopping from meta-Substituted Pyridines to Saturated Bioisosteres for Developability Optimization

Medicinal chemistry teams engaged in lead optimization of pyridine-containing series should prioritize 1-methoxy-3-azabicyclo[3.1.1]heptane as a saturated bioisostere replacement building block. The crystallographically validated exit vector geometry (119–120° angle, 4.8–5.0 Å distance) ensures that the key pharmacophoric elements retain their spatial orientation upon scaffold replacement [1]. The documented ~12.6-fold aqueous solubility increase (29 μM → 365 μM) and ~11-fold metabolic stability improvement (CLint 517 → 47 μL/min/mg; t₁/₂ 3.2 → 35.7 min) observed upon pyridine-to-aza-BCHep replacement in the Rupatadine system provide quantitatively grounded expectations for developability gains [1]. The 1-methoxy substituent further reduces predicted lipophilicity (XLogP3-AA = 0.1) and adds a hydrogen bond acceptor, enabling additional physicochemical tuning [2].

Ketohexokinase (KHK) Inhibitor Discovery for NASH and Metabolic Disease Programs

Research groups pursuing KHK inhibitors for NASH, NAFLD, obesity, or type 2 diabetes should procure 1-methoxy-3-azabicyclo[3.1.1]heptane as a core building block for library synthesis. The 3-azabicyclo[3.1.1]heptane scaffold is patent-claimed (WO2020067735A1, EP3842423A1) as an active KHK inhibitory pharmacophore, and the bridgehead substitution pattern (including 1-alkoxy variants) falls within the claimed Markush space [1][3]. The constrained bicyclic geometry provides the exit vector precision necessary for selective kinase active-site engagement, while the secondary amine enables salt formation and solubility optimization—features absent from the all-carbon bicyclo[3.1.1]heptane comparator [1].

Conformationally Constrained CNS-Penetrant Lead Generation with Maximal sp³ Character

For CNS drug discovery programs where high Fsp₃ (fraction of sp³-hybridized carbons) correlates with improved clinical success rates, 1-methoxy-3-azabicyclo[3.1.1]heptane offers an Fsp₃ of 1.0—the theoretical maximum—while maintaining a molecular weight of only 127.18 g/mol and a single rotatable bond [2][4]. This contrasts sharply with pyridine-based building blocks (lower Fsp₃, planar geometry) and monocyclic piperidine analogs (conformational flexibility that reduces target selectivity). The low computed XLogP3-AA (0.1), combined with the secondary amine (pKa predicted ~11.6 for the unsubstituted scaffold), supports the design of brain-penetrant compounds that respect CNS multiparameter optimization guidelines [2].

Bicyclic Thalidomide Analog and PROTAC Conjugate Design

The 3-azabicyclo[3.1.1]heptane scaffold has been demonstrated as a viable core for constructing bridged analogs of thalidomide, a known anticancer agent and cereblon-recruiting moiety for PROTAC (proteolysis-targeting chimera) conjugates [5]. The multigram-scale synthetic accessibility of 3-azabicyclo[3.1.1]heptane derivatives via diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate enables procurement of sufficient quantities for both exploratory and scale-up studies [5]. The 1-methoxy variant provides an additional vector for linker attachment or property modulation in PROTAC design, while the rigid bicyclic framework constrains the thalidomide pharmacophore in a conformation that may alter cereblon binding selectivity compared to the flexible parent molecule [5].

Quote Request

Request a Quote for 1-Methoxy-3-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.